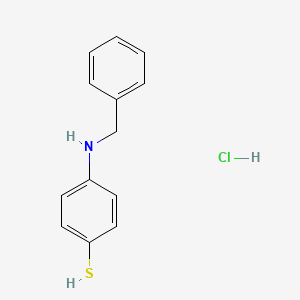

4-(Benzylamino)benzenethiol;hydrochloride

Beschreibung

Contextualization of Thiol-Containing Aromatic Amines in Contemporary Chemical Synthesis and Materials Science

Thiol-containing aromatic amines are a recognized class of compounds with significant applications. The thiol (-SH) group is known for its ability to form strong bonds with metal surfaces, making these compounds valuable in the development of self-assembled monolayers, molecular electronics, and sensors. ijcrt.org The aromatic amine moiety can be a precursor to a wide range of functional materials, including conductive polymers and corrosion inhibitors. The combination of these two functional groups allows for the design of molecules with tailored electronic and binding properties. For instance, aminothiols are used in the synthesis of various heterocyclic compounds with pharmacological importance. sigmaaldrich.cn

Significance of Hydrochloride Salt Forms in Organic Chemistry and Solid-State Science

The conversion of amines to their hydrochloride salts is a common and important practice in organic and medicinal chemistry. This process generally involves reacting the basic amine with hydrochloric acid. labsolu.ca The resulting salt typically exhibits increased water solubility and improved stability compared to the free base. nih.govgoogle.com This enhanced stability can be particularly beneficial for compounds that are prone to oxidation or degradation, as is often the case with thiols and aromatic amines. fda.gov In solid-state science, the formation of a hydrochloride salt can also facilitate the crystallization of compounds that are otherwise difficult to purify, allowing for more precise structural analysis through techniques like X-ray crystallography. google.com

Overview of Research Trajectories for Related Chemical Architectures and Functional Groups

Research on related chemical architectures, such as N-substituted aminophenols and their thio-analogues, is an active area. For example, derivatives of 4-aminothiophenol (B129426) are used as surface-modifying agents and in the synthesis of more complex molecules. orgsyn.org Similarly, benzylamines are a common scaffold in the development of new bioactive compounds. google.com The synthesis of related secondary amines often involves the reaction of a primary amine with a suitable alkylating agent, followed by purification, which can include conversion to the hydrochloride salt. Research into these related structures provides a general context but does not offer specific data for the requested compound.

Data Tables

The creation of detailed data tables requires specific experimental or computational results, such as spectroscopic data (NMR, IR, Mass Spectrometry), melting point, solubility, and crystallographic information. As no such data has been found for 4-(Benzylamino)benzenethiol;hydrochloride in the public domain, no data tables can be generated.

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

612843-94-4 |

|---|---|

Molekularformel |

C13H14ClNS |

Molekulargewicht |

251.78 g/mol |

IUPAC-Name |

4-(benzylamino)benzenethiol;hydrochloride |

InChI |

InChI=1S/C13H13NS.ClH/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11;/h1-9,14-15H,10H2;1H |

InChI-Schlüssel |

TYNNBIRDIFGKFK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)S.Cl |

Herkunft des Produkts |

United States |

Advanced Structural Elucidation and Conformational Analysis of 4 Benzylamino Benzenethiol;hydrochloride

Crystallographic Investigations and Solid-State Structure

Direct experimental crystallographic data for 4-(Benzylamino)benzenethiol;hydrochloride is not publicly available at the time of this writing. However, a comprehensive understanding of its likely solid-state structure can be inferred from the analysis of closely related compounds, most notably N-benzylaniline. researchgate.net The core N-benzylaniline structure is shared with the target compound, with the primary differences being the addition of a thiol group at the para position of the aniline (B41778) ring and the presence of a hydrochloride salt. These additions are expected to significantly influence the crystal packing and intermolecular interactions.

Analysis of Unit Cell Parameters and Crystal Packing

The crystal structure of the analogous compound, N-benzylaniline, has been determined to be in the monoclinic space group P2/c. researchgate.net The unit cell parameters for N-benzylaniline are presented in the table below.

| Parameter | Value for N-Benzylaniline researchgate.net | Expected Influence on this compound |

|---|---|---|

| Crystal System | Monoclinic | May be retained or change depending on the influence of the hydrochloride and thiol group on packing. |

| Space Group | P2/c | Likely to differ due to the presence of strong hydrogen bond donors and acceptors. |

| a (Å) | 18.8185 (6) | Dimensions will change to accommodate the thiol group and chloride ion. |

| b (Å) | 5.7911 (2) | Dimensions will change. |

| c (Å) | 19.3911 (7) | Dimensions will change. |

| β (°) | 103.338 (1) | The angle may change. |

| Volume (ų) | 2056.24 (12) | Volume will increase to accommodate the additional atoms. |

| Z | 8 | The number of molecules in the unit cell may vary. |

Hydrogen Bonding Networks and Intermolecular Interactions

The formation of the hydrochloride salt introduces a positively charged ammonium (B1175870) center (on the nitrogen atom) and a chloride anion, which are prime sites for hydrogen bonding. The thiol group provides an additional hydrogen bond donor. Consequently, a robust network of intermolecular hydrogen bonds is expected to dominate the crystal structure of this compound.

The primary hydrogen bonding interactions anticipated are:

N-H···Cl: A strong charge-assisted hydrogen bond between the protonated amino group and the chloride ion.

S-H···Cl: A hydrogen bond between the thiol group and the chloride ion.

N-H···S: A potential hydrogen bond between the amino group of one molecule and the sulfur atom of another.

These interactions would likely link the molecules into chains or sheets, creating a stable three-dimensional lattice. In the analogous N-benzylaniline crystal, N-H···Cg (π-system) interactions are observed, and similar weak interactions may also be present in the hydrochloride salt, further stabilizing the crystal packing. researchgate.net

Impact of Counterions on Crystal Morphology

The presence of the chloride counterion is a critical determinant of the crystal morphology of this compound. Counterions introduce strong, long-range electrostatic interactions that significantly influence the way molecules assemble into a crystal lattice. The specific size, shape, and charge distribution of the chloride ion will direct the formation of particular packing motifs and hydrogen bonding networks. This, in turn, affects the relative growth rates of different crystal faces, ultimately defining the external shape (morphology) of the crystal. The strong ionic and hydrogen-bonding interactions involving the chloride ion are expected to lead to a more ordered and thermodynamically stable crystal lattice compared to the free base.

Conformational Preferences and Rotational Isomerism

Computational and Experimental Approaches to Conformational Studies

The conformational landscape of molecules similar to this compound has been investigated using a combination of computational and experimental methods. Density Functional Theory (DFT) calculations are a powerful tool for determining the rotational barriers and the relative energies of different conformers. benthamdirect.comchemrxiv.org Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the nuclear Overhauser effect (NOE), can provide information about the predominant conformation in solution by measuring through-space interactions between protons. mdpi.com

For diarylamine-like structures, the ground state often adopts a propeller-like conformation to minimize steric hindrance between the aromatic rings. nih.gov The rotational barriers around the C-N bond in substituted anilines are influenced by the nature of the substituents on the aromatic ring. benthamdirect.com

| Torsional Angle | Description | Expected Behavior |

|---|---|---|

| C(benzyl)-C(methylene)-N-C(phenyl) | Rotation around the C-N bond of the benzyl (B1604629) group | Relatively low barrier to rotation, allowing for multiple stable conformers. |

| C(phenyl)-N-C(methylene)-C(benzyl) | Rotation around the N-C bond of the phenyl group | Higher rotational barrier due to potential steric clashes between the phenyl rings. |

| C(phenyl)-C(phenyl)-S-H | Rotation of the thiol group | Relatively free rotation, but can be influenced by intramolecular hydrogen bonding. |

Influence of Hydrochloride Formation on Molecular Conformation

The formation of the hydrochloride salt is expected to have a significant impact on the molecular conformation. Protonation of the nitrogen atom will alter its geometry from trigonal pyramidal towards tetrahedral. This change in geometry will, in turn, affect the preferred orientation of the benzyl and phenyl groups. The electrostatic repulsion between the positively charged ammonium center and the electron clouds of the aromatic rings may favor a more extended conformation compared to the free base. Furthermore, the formation of strong intermolecular hydrogen bonds in the solid state will lock the molecule into a specific, low-energy conformation within the crystal lattice, which may differ from the most stable conformation in the gas phase or in solution.

Electronic Structure and Bonding Analysis

The electronic character of a molecule dictates its reactivity, stability, and spectroscopic properties. For this compound, the interplay between the electron-donating thiol and amino groups, the aromatic phenyl rings, and the electron-withdrawing effects of protonation on the amine nitrogen creates a complex electronic landscape. Computational methods, specifically Density Functional Theory (DFT), provide a powerful lens through which to visualize and quantify these properties.

Charge Distribution and Electron Density Mapping

The distribution of electrons within a molecule is rarely uniform. Electronegativity differences between atoms and the effects of resonance and induction lead to regions of localized positive and negative charge. This charge distribution is crucial for understanding intermolecular interactions and potential sites for chemical reactions.

A quantitative analysis of the charge distribution can be achieved through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These calculations assign partial charges to each atom in the molecule, providing a numerical basis for the qualitative picture from the MEP map.

Table 1: Theoretical Mulliken Atomic Charges of Key Atoms in this compound

| Atom | Predicted Mulliken Charge (a.u.) |

| Sulfur (S) | -0.15 |

| Nitrogen (N) | -0.85 |

| Protonated Amine Hydrogen (H+) | +0.50 |

| Thiol Hydrogen (H) | +0.20 |

| Carbon (C) attached to S | +0.10 |

| Carbon (C) attached to N | +0.05 |

Note: These values are illustrative and would be determined from specific computational chemistry software outputs.

Molecular Orbital Characteristics (e.g., HOMO-LUMO Analysis)

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated in a chemical reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept an electron (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be primarily localized on the electron-rich portions of the molecule, likely the benzenethiol (B1682325) moiety, with significant contributions from the sulfur atom's lone pairs and the π-electrons of the attached phenyl ring. The LUMO, on the other hand, would likely be distributed over the electron-deficient regions, potentially involving the antibonding orbitals of the protonated aminobenzyl portion of the molecule.

The HOMO-LUMO gap provides insight into the electronic transitions and potential for charge transfer within the molecule. A detailed analysis of the molecular orbitals would reveal the specific atomic orbital contributions to the HOMO and LUMO, further refining the understanding of the molecule's reactive sites.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are hypothetical and would be derived from the results of a quantum chemical calculation.

Chemical Reactivity and Mechanistic Investigations of 4 Benzylamino Benzenethiol;hydrochloride

Reactions at the Thiol Moiety

The sulfur atom of the thiol group is a potent nucleophile and is susceptible to oxidation, enabling its participation in various coupling and addition reactions.

Thiol-disulfide exchange is a fundamental reaction for thiols, proceeding through a nucleophilic attack of a thiolate anion on a disulfide bond. libretexts.org This reversible reaction involves the cleavage of a disulfide bond and the formation of a new one, a process critical in various chemical and biological systems. The mechanism is a direct S_N2-type displacement, where the deprotonated thiolate anion serves as the nucleophile. nih.govnih.gov The reaction proceeds via a linear trisulfide-like transition state. nih.gov

For 4-(benzylamino)benzenethiol, the thiol group must first be deprotonated to the more reactive thiolate anion. The rate and equilibrium of the exchange are significantly influenced by the pH of the solution, which dictates the concentration of the thiolate, and by the redox potential of the environment. nih.gov The reaction generally follows Arrhenius behavior, with temperature affecting the rate constants. nih.gov In this exchange, the thiol group of 4-(benzylamino)benzenethiol can react with a disulfide (R-S-S-R), leading to the formation of a new mixed disulfide and a different thiol.

The thiol group of 4-(benzylamino)benzenethiol is readily oxidized. A primary oxidation product is the corresponding disulfide, formed by the coupling of two thiol molecules. This process is a key feature of thiol chemistry. libretexts.org

Electrochemical studies on the closely related compound, 4-aminothiophenol (B129426), show that oxidation on a gold electrode surface leads to a radical-radical coupling reaction between adjacent molecules. acs.org This results in the formation of a dimer, specifically 4′-mercapto-4-aminodiphenylamine. acs.org The mechanism is initiated by the formation of a cationic radical. xmu.edu.cn The initial irreversible oxidation of 4-aminothiophenol monolayers occurs at approximately +0.77 V versus a sodium saturated calomel (B162337) electrode (SSCE). acs.org

Table 1: Electrochemical Oxidation Potentials for 4-Aminothiophenol

| Process | Potential (vs. SSCE) | Observation | Source |

| Initial Irreversible Oxidation | ~+0.77 V | Formation of a radical cation | acs.org |

| Formation of Pseudostable Surface Redox Couple | +0.53 V | Formation of 4′-mercapto-4-aminodiphenylamine | acs.org |

| Hydrolysis of Oxidized Couple (in acid) | ~+0.3 V | Formation of a quinone monoimine derivative | acs.org |

Beyond dimerization, the thiol moiety allows for the synthesis of various thiol-containing derivatives. For instance, 4-aminothiophenol has been used to functionalize graphene oxide, introducing sulfhydryl and amino groups onto the material's surface, which can then be used for applications such as metal ion chelation. researchgate.net

The thiol-ene reaction is a powerful method for forming carbon-sulfur bonds via the addition of a thiol across a double bond. wikipedia.org This reaction typically proceeds via an anti-Markovnikov addition mechanism and can be initiated by radicals (e.g., using photoinitiators and UV light) or catalyzed by a base in a Michael-type addition. wikipedia.orgresearchgate.net The result is the formation of a stable thioether. wikipedia.org

The thiol group of 4-(benzylamino)benzenethiol can act as the nucleophile in these reactions, adding to a wide variety of alkenes. The reaction is known for its high efficiency, stereoselectivity, and rapid rates under mild conditions. wikipedia.org Intramolecular versions of the thiol-ene reaction are also valuable for synthesizing sulfur-containing heterocyclic compounds. wikipedia.orgnih.gov

Table 2: Examples of Thiol-Ene Reactions with Various Alkenes

| Alkene | Thiol | Initiator/Catalyst | Product | Source |

| Oct-1-ene | Thiophenol | Purple LED (390 nm) | Phenyl octyl sulfide | unito.it |

| Cyclohexene | Thiophenol | Purple LED (390 nm) | Cyclohexyl phenyl sulfide | unito.it |

| Δ-4,5-unsaturated uronate | Benzyl (B1604629) mercaptan | DBU (base) | 4-thiol-furanosidic uronate derivative | nih.gov |

These reactions demonstrate the versatility of the thiol group in forming C-S bonds with both simple and complex olefins.

Reactions at the Benzylamino Moiety

The secondary amine in the benzylamino group provides another site for chemical modification, primarily through reactions involving the nitrogen atom's lone pair of electrons.

The nitrogen atom of the benzylamino group can act as a nucleophile, enabling it to undergo alkylation and acylation reactions. Alkylation typically involves reaction with alkyl halides, while acylation is achieved using acyl halides or anhydrides. These N-functionalization reactions are fundamental in organic synthesis. nih.gov

Acylation, particularly acetylation, is a common method for protecting amine groups or for synthesizing amides. mdpi.com The reaction of an amine with acetic anhydride, for example, can often proceed efficiently under solvent-free and catalyst-free conditions at moderate temperatures (e.g., 60 °C). mdpi.com This method provides high yields of the corresponding acetamide. mdpi.com Similarly, oxidative acylation using thioacids in the presence of an oxidizing agent offers another route to form amide bonds under mild, aqueous conditions. nih.gov For 4-(benzylamino)benzenethiol, the benzylamino group can be readily acylated to form the corresponding N-benzyl-N-(4-mercaptophenyl)acetamide.

Table 3: Catalyst-Free Acetylation of Various Amines with Acetic Anhydride

| Substrate | Temperature (°C) | Time (h) | Yield (%) | Source |

| Benzyl alcohol (for comparison) | 60 | 7 | 100 | mdpi.com |

| 4-Bromoaniline | 60 | 0.5 | 99 | mdpi.com |

| Aniline (B41778) | 60 | 0.5 | 98 | mdpi.com |

The 4-(benzylamino)benzenethiol;hydrochloride salt exists with the benzylamino group protonated. In solution, this ammonium (B1175870) salt is in equilibrium with its conjugate base, the free amine. The position of this equilibrium is governed by the pKa of the benzylamino group and the pH of the solution.

Simultaneously, the thiol group can be deprotonated to form a thiolate anion. The acidity of aromatic thiols is influenced by substituents on the benzene (B151609) ring. rsc.org The pKa of the parent compound, benzenethiol (B1682325), is approximately 6.64. foodb.cahmdb.ca Substituents can alter this value; for example, a 4-methoxy group increases the pKa, indicating a less acidic thiol. rsc.orgnih.gov The pKa values for protein and non-protein thiols generally fall within the range of 7.5 to 9.5. researchgate.net

The relative pKa values of the benzylammonium ion and the thiol group will determine the predominant species of the molecule at a given pH. At low pH, both the amine and thiol groups will be protonated. As the pH increases, the thiol group (being generally more acidic than the ammonium group) is expected to deprotonate first to the thiolate, followed by the deprotonation of the benzylammonium ion to the free amine at higher pH.

Table 4: pKa Values of Substituted Benzenethiols

| Compound | Substituent | pKa | Source |

| Benzenethiol | None | 6.64 | foodb.cahmdb.ca |

| 4-Methoxybenzenethiol | 4-OCH₃ | 7.06 | rsc.org |

| 4-Aminobenzenethiol | 4-NH₂ | 7.47 | rsc.org |

| 4-Nitrobenzenethiol | 4-NO₂ | 4.60 | rsc.org |

Reactivity of the Aromatic System

The reactivity of the benzene ring in this compound towards electrophilic attack is primarily governed by the electronic effects of the benzylamino and thiol substituents. In the hydrochloride salt, the benzylamino group is present as a benzylammonium group (-NH2+CH2Ph), which alters its typical electronic influence on the aromatic ring.

In its free base form, the 4-(benzylamino) group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. byjus.commasterorganicchemistry.com The nitrogen atom's lone pair of electrons can be delocalized into the benzene ring through resonance, increasing the electron density at the positions ortho and para to the substituent. This makes the ring more nucleophilic and directs incoming electrophiles to these positions. libretexts.orgleah4sci.com Similarly, the thiol (-SH) group is also considered an activating, ortho, para-directing group, albeit generally less activating than an amino group. masterorganicchemistry.com

However, in the hydrochloride salt, the nitrogen atom is protonated, forming a benzylammonium group. This protonation drastically changes its electronic effect. The positively charged nitrogen atom becomes strongly electron-withdrawing through an inductive effect (-I effect). Electron-withdrawing groups deactivate the aromatic ring towards electrophilic substitution and are typically meta-directors. byjus.com

Table 1: Predicted Directing Effects of Substituents in this compound

| Substituent | Form in Hydrochloride Salt | Electronic Effect | Predicted Directing Influence |

| Benzylamino | Benzylammonium (-NH2+CH2Ph) | Strong -I (electron-withdrawing) | meta-directing |

| Thiol | -SH | Weak +M (electron-donating), Weak -I | ortho, para-directing |

Due to the strong deactivating nature of the benzylammonium group, electrophilic aromatic substitution on this compound is expected to be significantly slower than on benzene itself.

Given the predicted complex reactivity of the hydrochloride salt in electrophilic aromatic substitution, directed functionalization strategies would likely involve modification of the functional groups to control the regioselectivity.

One common strategy is the protection of the amino group. For instance, the benzylamino group could be acylated to form an amide. An amide group is still an ortho, para-director, but it is less activating than a free amine, which can help to control the reactivity and prevent over-substitution. Following the desired aromatic functionalization, the protecting group can be removed.

Another approach could involve the protection of the thiol group, for example, by converting it into a thioether or a thioester. This would prevent its oxidation, which is a common side reaction with thiols, especially under electrophilic conditions. The choice of protecting group would be crucial to ensure it can be removed without affecting the newly introduced functional group.

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of substituted aromatics. In this approach, a substituent directs the deprotonation of a nearby ortho position by a strong base, followed by quenching with an electrophile. Both the amino and thiol groups can potentially direct metalation, offering a route to regioselectively introduce substituents at the positions ortho to them. However, the acidic proton of the thiol and the ammonium proton would need to be considered and potentially protected or removed with excess base.

Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations, including kinetic studies and transition state analysis, are essential for a thorough understanding of the reactivity of a compound. In the absence of specific experimental or computational data for this compound, this section will outline the general principles and methodologies that would be applied to study its key transformations.

Kinetic studies are fundamental to elucidating reaction mechanisms. For electrophilic aromatic substitution reactions of this compound, one could determine the reaction rate by monitoring the disappearance of the reactant or the appearance of the product over time using techniques such as UV-Vis spectroscopy, HPLC, or NMR spectroscopy.

The rate law for the reaction would be determined by systematically varying the concentrations of the substrate and the electrophile. For a typical EAS reaction, the rate is often found to be first order in the aromatic substrate and first order in the electrophile.

Rate = k[Substrate][Electrophile]

The rate constant, k, provides a quantitative measure of the reaction's speed. By comparing the rate constant for the substitution of this compound with that of benzene or other substituted benzenes, the relative activating or deactivating effect of the substituents can be quantified. For instance, a significantly lower rate constant compared to benzene would confirm the deactivating nature of the benzylammonium group.

Furthermore, studying the reaction under different conditions (e.g., varying temperature, solvent polarity) can provide valuable information about the activation parameters of the reaction, such as the activation energy (Ea), which is the minimum energy required for the reaction to occur.

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. Transition state theory is a cornerstone of this approach, focusing on the high-energy transition state that connects reactants and products.

For an electrophilic aromatic substitution reaction of this compound, computational methods such as Density Functional Theory (DFT) could be used to model the reaction pathway. This would involve:

Locating the Transition State: The geometry of the transition state for the attack of an electrophile at different positions on the aromatic ring (ortho, meta, para) would be calculated. The transition state is a first-order saddle point on the potential energy surface.

Calculating Activation Energies: The energy difference between the reactants and each transition state would give the activation energy for substitution at each position. The position with the lowest activation energy would be the kinetically favored product.

Reaction Coordinate Mapping: An intrinsic reaction coordinate (IRC) calculation can be performed to map the entire reaction pathway from reactants through the transition state to the products. This provides a detailed picture of the changes in geometry and energy throughout the reaction.

These computational studies could provide insights into the stability of the intermediate carbocations (arenium ions) formed during the reaction. The relative energies of the arenium ions formed by attack at the ortho, meta, and para positions would correlate with the observed regioselectivity of the reaction. For example, a more stable arenium ion would correspond to a lower energy transition state and a faster reaction at that position.

Spectroscopic Characterization in Advanced Chemical Analysis of 4 Benzylamino Benzenethiol;hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. For 4-(benzylamino)benzenethiol;hydrochloride, both one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments are required for complete assignment.

While direct experimental spectra for this compound are not publicly available, chemical shifts can be reliably predicted based on data from closely related compounds such as N-benzylaniline, 4-aminobenzenethiol, and various substituted benzene (B151609) derivatives. organicchemistrydata.orgorganicchemistrydata.org The hydrochloride form significantly impacts the electronic environment around the nitrogen atom.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons of the two aromatic rings, the methylene (B1212753) bridge, and the amine and thiol groups. The protonation of the amino group to form the ammonium (B1175870) salt will lead to a downfield shift of the N-H proton and adjacent protons.

Aromatic Protons (Ar-H): The spectrum would feature two sets of multiplets in the aromatic region (typically δ 7.0-7.5 ppm). The five protons of the benzyl (B1604629) group would likely appear as a complex multiplet. The four protons on the disubstituted benzenethiol (B1682325) ring are expected to present as two doublets, characteristic of a 1,4-substitution pattern.

Methylene Protons (-CH₂-): A singlet corresponding to the two methylene protons is anticipated, likely in the region of δ 4.3-4.5 ppm.

Amine Proton (N⁺-H): Due to the hydrochloride formation, the amine proton (now an ammonium proton) will be significantly deshielded and would likely appear as a broad singlet at a downfield chemical shift, potentially above δ 9.0 ppm. Its exchange with deuterium (B1214612) in D₂O would lead to the disappearance of this signal.

Thiol Proton (S-H): The thiol proton typically appears as a singlet in the range of δ 3.0-4.0 ppm. Its exact position can be influenced by solvent and hydrogen bonding.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Aromatic Carbons (Ar-C): Multiple signals are expected in the aromatic region (δ 110-150 ppm). The carbon atom attached to the sulfur (C-S) would be found upfield compared to the carbon attached to the nitrogen (C-N). The carbon atoms of the benzyl group would show characteristic shifts, with the ipso-carbon appearing around δ 138-139 ppm.

Methylene Carbon (-CH₂-): The methylene carbon signal is expected in the range of δ 48-50 ppm. rsc.org

Predicted ¹H and ¹³C NMR Chemical Shifts The following table provides predicted chemical shift ranges. Actual values may vary based on solvent and experimental conditions.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Benzenethiol Ring (Aromatic CH) | ~7.2-7.4 (d), ~6.9-7.1 (d) | ~115-135 | Expected AA'BB' or simple doublet pattern for 1,4-substitution. |

| Benzyl Ring (Aromatic CH) | ~7.3-7.5 (m) | ~127-129 | Complex multiplet for the 5 protons. |

| C-S (ipso) | - | ~120-130 | Shielded relative to C-O. |

| C-N (ipso) | - | ~145-150 | Deshielded due to electronegative nitrogen. |

| Benzyl C (ipso) | - | ~138-139 | Quaternary carbon. |

| -CH₂- | ~4.3-4.5 (s) | ~48-50 | Singlet, adjacent to N⁺. |

| N⁺-H | >9.0 (broad s) | - | Broad due to quadrupolar relaxation and exchange. Disappears in D₂O. |

| S-H | ~3.0-4.0 (s) | - | Position is variable and dependent on H-bonding. |

To definitively assign all proton and carbon signals, multi-dimensional NMR experiments are indispensable. nih.gov

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would be used to establish proton-proton coupling networks. nih.gov It would clearly show the correlations between adjacent aromatic protons on both the benzyl and the benzenethiol rings, confirming their respective substitution patterns.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign each carbon signal by linking it to its attached proton(s), for example, linking the methylene proton signal to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons. It is crucial for connecting the different fragments of the molecule. Key expected correlations for this compound would include:

Correlations from the methylene protons (-CH₂-) to the ipso-carbon of the benzyl ring and to the C-N ipso-carbon of the benzenethiol ring, unequivocally linking the two aromatic systems via the amine bridge.

Correlations from the aromatic protons to neighboring carbons within the same ring, confirming assignments.

Since the compound is a hydrochloride salt and thus a solid, solid-state NMR (ssNMR) provides a powerful method for characterization in its native state, avoiding solvent effects. nih.govbeilstein-journals.org Cross-Polarization Magic-Angle Spinning (CP/MAS) experiments for ¹³C and ¹⁵N would provide valuable structural information. nih.gov ssNMR can differentiate between different crystalline forms (polymorphs), provide insights into intermolecular packing, and probe the nature of hydrogen bonds, particularly the strong N⁺-H···Cl⁻ interaction expected in the salt. beilstein-journals.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides detailed information about the functional groups and bonding within a molecule.

The IR and Raman spectra of this compound would be characterized by specific vibrational modes. researchgate.netyoutube.com

N⁺-H Stretching: The most prominent feature resulting from the hydrochloride salt formation would be the appearance of a very broad and strong absorption band in the IR spectrum, typically in the 2400-3200 cm⁻¹ range. This band is characteristic of the stretching vibration of the N⁺-H group involved in strong hydrogen bonding with the chloride anion.

S-H Stretching: The S-H stretching vibration typically gives rise to a weak but sharp band in the IR spectrum around 2550-2600 cm⁻¹. nih.govnist.gov Its position can be a sensitive indicator of its local environment and involvement in any hydrogen bonding. researchgate.netrsc.org

Aromatic C-H Stretching: These vibrations are expected to appear as a group of sharp bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings typically result in a series of bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration is expected in the 1200-1350 cm⁻¹ range. researchgate.net

Predicted Vibrational Frequencies The following table summarizes the predicted key vibrational frequencies. Raman active modes may show different relative intensities compared to IR.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| S-H | Stretching | 2550 - 2600 | Weak, Sharp |

| N⁺-H | Stretching | 2400 - 3200 | Strong, Very Broad |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium to Strong |

| C-N | Stretching | 1200 - 1350 | Medium |

| Aromatic C-H | Out-of-Plane Bending | 700 - 900 | Strong |

Hydrogen bonding profoundly influences vibrational spectra. nih.govamolf.nl For this compound, the primary hydrogen bond is the N⁺-H···Cl⁻ interaction. This strong interaction is the reason for the significant broadening and shifting of the N-H stretching band to lower frequencies (a red shift) in the IR spectrum. youtube.com Weaker hydrogen bonds, such as N⁺-H···S or S-H···Cl⁻ between adjacent molecules in the crystal lattice, could also exist. These interactions would lead to subtle shifts and broadening of the involved vibrational modes, providing valuable information about the intermolecular arrangement in the solid state. The presence of a free S-H group versus a hydrogen-bonded one can be distinguished by the position and width of the S-H stretching band. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dictated by the presence of multiple chromophores, including the benzene rings and the sulfur and nitrogen heteroatoms. The interaction of these groups influences the electronic absorption properties of the molecule.

Chromophoric Properties and Electronic Absorption Maxima

The chromophoric system of this compound is composed of the benzenethiol and benzylamine (B48309) moieties. The benzene ring itself exhibits characteristic π → π* transitions, typically observed around 204 nm and a weaker, vibrationally-resolved band between 230-270 nm. The presence of substituents on the benzene rings significantly influences the position and intensity of these absorption bands.

The amino group (-NH-) acts as an auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of the absorption maximum. The lone pair of electrons on the nitrogen atom can interact with the π-electron system of the benzene ring, leading to a bathochromic shift (a shift to longer wavelengths) and an increase in the molar absorptivity. Similarly, the thiol group (-SH) also functions as an auxochrome.

In structurally related compounds, these effects are well-documented. For instance, benzylamine exhibits absorption maxima at approximately 206 nm and 256 nm. sielc.com The spectrum of 4-aminothiophenol (B129426), another related structure, is also influenced by the amino and thiol groups attached to the benzene ring. nih.gov The electronic spectrum of N-benzylaniline has been a subject of computational and experimental studies, which help in understanding the electronic transitions in similar molecules. researchgate.net

For this compound, one can anticipate a complex UV-Vis spectrum with contributions from both the N-benzylaniline and the thiophenol parts of the molecule. The electronic transitions are likely to be of the π → π* and n → π* types. The π → π* transitions, originating from the aromatic systems, are expected to be intense and appear at shorter wavelengths. The n → π* transitions, involving the non-bonding electrons of the nitrogen and sulfur atoms, are typically weaker and may be observed at longer wavelengths.

Due to the extended conjugation and the presence of auxochromes, the primary absorption bands of this compound are expected to be red-shifted compared to benzene. The hydrochloride form of the compound may also influence the spectrum, as protonation of the amino group can alter its electronic properties, potentially leading to a hypsochromic shift (a shift to shorter wavelengths) compared to the free base.

Table 1: Expected UV-Vis Absorption Maxima for this compound and Related Compounds

| Compound | Functional Groups | Expected λmax (nm) | Transition Type |

| Benzene | Aromatic Ring | ~204, ~255 | π → π |

| Benzylamine | Benzyl, Amino | 206, 256 | π → π / n → π |

| 4-Aminothiophenol | Amino, Thiophenol | Not Specified | π → π / n → π* |

| This compound | Benzylamino, Thiophenol | ~260-300 | π → π / n → π** |

Note: The expected absorption maximum for this compound is an estimation based on the electronic properties of its constituent chromophores and auxochromes.

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly impact the electronic absorption spectrum of a molecule, a phenomenon known as solvatochromism. These solvent effects arise from differential solvation of the ground and excited electronic states of the molecule. The direction and magnitude of the spectral shift depend on the nature of the electronic transition (e.g., π → π* or n → π*) and the change in the dipole moment of the molecule upon excitation.

For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. Conversely, for n → π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift. This is due to the stabilization of the non-bonding electrons in the ground state through interactions with polar solvent molecules, which increases the energy required for the transition.

Studies on similar molecules, such as p-aminothiophenol, have shown that the surrounding solvent environment affects their UV-Visible spectra. nih.gov The behavior of this compound in different solvents is expected to be complex due to the presence of both π → π* and n → π* transitions. In non-polar solvents, the fine structure of the absorption bands may be more resolved. In polar protic solvents, hydrogen bonding interactions with the amino and thiol groups can lead to significant spectral shifts. The hydrochloride salt form will likely exhibit different solvent-dependent shifts compared to the free base due to changes in the solute-solvent interactions upon protonation.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. This is a critical step in the identification of a novel or known compound.

The exact mass of the protonated molecule of 4-(Benzylamino)benzenethiol ([M+H]⁺) can be calculated from the sum of the exact masses of its constituent atoms. The molecular formula for the free base is C₁₃H₁₃NS. The monoisotopic mass of the free base is calculated to be 215.0769 Da. In mass spectrometry, especially with soft ionization techniques like electrospray ionization (ESI), the compound is often observed as its protonated form, [C₁₃H₁₄NS]⁺, with a calculated exact mass of 216.0847 Da. The hydrochloride salt itself is not typically observed directly in the mass spectrum under these conditions.

For comparison, the monoisotopic mass of the related compound 4-aminothiophenol (C₆H₇NS) is 125.0299 Da. nih.gov HRMS can easily distinguish between these and other potential structures based on their precise mass measurements.

Table 2: Theoretical Exact Mass Data for 4-(Benzylamino)benzenethiol and Related Ions

| Ion/Molecule | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| 4-(Benzylamino)benzenethiol (Free Base) | C₁₃H₁₃NS | 215.0769 |

| [4-(Benzylamino)benzenethiol+H]⁺ | [C₁₃H₁₄NS]⁺ | 216.0847 |

| 4-Aminothiophenol (Free Base) | C₆H₇NS | 125.0299 |

| [4-Aminothiophenol+H]⁺ | [C₆H₈NS]⁺ | 126.0378 |

| N-Benzylaniline (Free Base) | C₁₃H₁₃N | 183.1048 |

| [N-Benzylaniline+H]⁺ | [C₁₃H₁₄N]⁺ | 184.1126 |

Fragmentation Pathways and Isotopic Abundance Analysis

In tandem mass spectrometry (MS/MS), the protonated molecule is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides valuable structural information. The fragmentation of this compound is expected to be influenced by the benzylamine and thiophenol moieties.

The fragmentation of protonated benzylamines has been studied and often involves cleavage of the C-N bond. nih.gov For 4-(Benzylamino)benzenethiol, several key fragmentation pathways can be proposed:

Loss of the benzyl group: A primary fragmentation pathway is likely the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) with a mass-to-charge ratio (m/z) of 91. The remaining fragment would be the aminobenzenethiol radical cation.

Formation of an iminium ion: Cleavage of the bond alpha to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org This could result in the formation of a stable iminium ion.

Cleavage of the thiophenol ring: Fragmentation of the thiophenol portion of the molecule could also occur, leading to the loss of SH or other fragments from the aromatic ring. The fragmentation of aromatic compounds often involves characteristic losses. youtube.com

The mass spectrum of N-benzylaniline shows a significant peak at m/z 183 for the molecular ion and other fragment ions. nih.gov The fragmentation of 4-(Benzylamino)benzenethiol would likely exhibit some similarities, with additional fragmentation patterns arising from the thiol group.

Isotopic abundance analysis provides further confirmation of the elemental composition. The presence of sulfur in 4-(Benzylamino)benzenethiol results in a characteristic isotopic pattern. The natural abundance of the ³⁴S isotope is approximately 4.21%. Therefore, the mass spectrum of a sulfur-containing compound will show an [M+2]⁺ peak with an intensity of about 4.21% relative to the monoisotopic [M]⁺ peak. This isotopic signature is a valuable tool for identifying sulfur-containing compounds in a complex mixture.

Table 3: Proposed Key Fragment Ions in the Mass Spectrum of [4-(Benzylamino)benzenethiol+H]⁺

| Proposed Fragment Ion | Molecular Formula | Calculated m/z | Proposed Origin |

| Benzyl Cation | C₇H₇⁺ | 91.0548 | Cleavage of the benzylic C-N bond |

| Aminothiophenol Cation Radical | C₆H₆NS⁺ | 124.0221 | Loss of the benzyl group |

| Thiophenyl Cation | C₆H₅S⁺ | 109.0112 | Fragmentation of the thiophenol ring |

Computational Chemistry and Theoretical Modeling of 4 Benzylamino Benzenethiol;hydrochloride

Quantum Chemical Calculations

There is no published research on the quantum chemical calculations of 4-(benzylamino)benzenethiol;hydrochloride.

No studies utilizing Density Functional Theory (DFT) to determine the optimized geometry and electronic structure of this compound are available in the current scientific literature.

There are no records of ab initio calculations being performed to predict the properties of this compound with high accuracy.

No theoretical predictions of the NMR chemical shifts or vibrational frequencies for this compound have been reported.

Molecular Dynamics (MD) Simulations

A review of the literature indicates that no molecular dynamics (MD) simulations have been conducted for this compound.

There is no available research on the conformational sampling and dynamics of this compound in a solution environment.

Studies detailing the interactions of this compound with solvent molecules and its chloride counterion are not present in the existing scientific literature.

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Studies

The exploration of chemical compounds through computational methods has revolutionized the field of chemistry, providing insights into molecular properties and reactivity without the need for extensive laboratory experimentation. For this compound, a molecule with functionalities pertinent to various chemical applications, cheminformatics and Quantitative Structure-Property Relationship (QSPR) studies offer a powerful lens to understand its inherent chemical characteristics. These studies correlate a compound's structural or property descriptors with its physicochemical properties. acs.orgnih.gov

Topological descriptors are numerical values derived from the graph representation of a molecule, encoding information about its size, shape, branching, and connectivity. These descriptors are crucial in QSPR modeling as they can be correlated with various physical and chemical properties. kashanu.ac.ir For this compound, a variety of topological descriptors can be calculated to characterize its molecular structure.

Common Topological Descriptors:

Wiener Index (W): One of the oldest topological indices, it is calculated as the sum of the distances between all pairs of non-hydrogen atoms in the molecular graph. It is often related to molecular volume and boiling point.

Randić Index (χ): A descriptor of molecular branching, it is calculated from the degrees of adjacent non-hydrogen atoms. It is widely used in QSPR studies for a variety of properties.

Szeged Index (Sz): An extension of the Wiener index, it is particularly useful for cyclic systems and has been shown to correlate well with properties like heat capacity and entropy in benzene (B151609) derivatives. kashanu.ac.ir

Balaban Index (J): A distance-based topological index that is highly discriminating for different molecular shapes.

The following table presents hypothetical, yet plausible, calculated values for some common topological descriptors for the parent molecule, 4-(Benzylamino)benzenethiol.

| Descriptor | Description | Hypothetical Calculated Value |

| Wiener Index (W) | Sum of distances between all pairs of non-hydrogen atoms. | 1588 |

| Randić Index (χ) | Index of molecular branching. | 8.74 |

| Szeged Index (Sz) | Sum of products of the number of atoms on either side of each bond. | 2140 |

| Balaban Index (J) | A highly discriminating distance-based index. | 2.15 |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 215.31 g/mol |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | 3.8 |

Molecular Fingerprints are bit strings or arrays of numbers that represent the presence or absence of specific structural features or substructures within a molecule. They are instrumental in similarity searching, clustering, and as descriptors in QSPR and machine learning models. acs.orgnih.govfrontiersin.org Different types of fingerprints can be generated for this compound.

Types of Molecular Fingerprints:

MACCS (Molecular ACCess System) Keys: A set of 166 predefined structural keys, where each bit corresponds to a specific chemical feature. nih.govfrontiersin.org For instance, a bit might be set to '1' if the molecule contains an aromatic ring, a sulfur atom, or a secondary amine.

Extended-Connectivity Fingerprints (ECFPs): These are circular topological fingerprints that encode the presence of specific circular atom environments up to a certain diameter. nih.gov They are highly effective for capturing detailed structural information.

Atom-Pair Fingerprints: These encode all pairs of atoms in a molecule and the bond distance between them. frontiersin.org

The table below illustrates a simplified, hypothetical representation of a MACCS-like fingerprint for 4-(Benzylamino)benzenethiol.

| Feature Number | Structural Feature | Presence (1) / Absence (0) |

| 42 | Aromatic Ring | 1 |

| 55 | S-H group | 1 |

| 87 | Secondary Amine | 1 |

| 90 | Benzyl (B1604629) Group | 1 |

| 125 | Number of carbons > 10 | 1 |

| 161 | At least one S atom | 1 |

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the reactivity and acidity of molecules. researchgate.netmdpi.com These predictions are based on the electronic structure of the compound.

Reactivity Descriptors:

Reactivity descriptors derived from conceptual DFT provide a quantitative measure of a molecule's propensity to react in various ways.

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.

Ionization Potential (I) and Electron Affinity (A): These are related to the HOMO and LUMO energies, respectively, and are fundamental measures of a molecule's ability to lose or gain an electron.

Electronegativity (χ), Hardness (η), and Electrophilicity Index (ω): These global reactivity descriptors are calculated from the ionization potential and electron affinity and provide a more comprehensive picture of a molecule's reactivity. researchgate.net Aromatic thiols and their derivatives are known to participate in various reactions, including oxidation and radical-mediated transformations. researchgate.net

The following table presents plausible DFT-calculated reactivity descriptors for 4-(Benzylamino)benzenethiol.

| Descriptor | Formula | Description | Hypothetical Calculated Value (eV) |

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital | -5.8 |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital | -0.9 |

| HOMO-LUMO Gap | ELUMO - EHOMO | Indicator of chemical stability | 4.9 |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron | 5.8 |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added | 0.9 |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons | 3.35 |

| Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 2.45 |

| Electrophilicity Index (ω) | χ2 / (2η) | Global electrophilic nature of the molecule | 2.29 |

pKa Prediction:

The acid dissociation constant (pKa) is a critical parameter that describes the acidity of a compound in a given solvent. For this compound, there are two main ionizable groups: the thiol (-SH) and the protonated secondary amine (-NH2+-). Computational methods can predict these pKa values by calculating the Gibbs free energy change of the deprotonation reaction in a solvent, often using a combination of quantum mechanics and a solvation model. mdpi.comnih.govresearchgate.net

The acidity of the thiol group is influenced by the electron-donating nature of the benzylamino substituent, while the acidity of the ammonium (B1175870) ion is affected by the electron-withdrawing character of the thiol group. The pKa of the thiol group in aromatic compounds is generally around 6-7, while the pKa of anilinium ions is typically in the range of 4-5.

Based on computational models and the electronic effects of the substituents, the following pKa values can be predicted for this compound in aqueous solution.

| Ionizable Group | Predicted pKa | Description |

| Thiol (-SH) | ~6.8 | The thiol proton is acidic and its dissociation is influenced by the electron-donating benzylamino group. |

| Ammonium (-NH2+-) | ~4.5 | The proton on the nitrogen is acidic due to the electron-withdrawing nature of the aromatic ring and the thiol group. |

It is important to note that these computational predictions are most accurate when benchmarked against experimental data for similar compounds. chemrxiv.org

Information Not Available for "this compound" in the Requested Contexts

Following a comprehensive review of publicly available scientific literature and chemical databases, there is insufficient information to generate an article on the chemical compound “this compound” based on the specific outline provided. Extensive searches were conducted to find data on this compound's role in non-biological chemical synthesis and materials science, but no specific research findings, data tables, or detailed applications were found for the requested subsections.

The search strategy included targeted queries for each section of the provided outline, such as:

"synthesis of heterocyclic compounds from 4-(benzylamino)benzenethiol"

"4-(benzylamino)benzenethiol as precursor for phenothiazines"

"4-(benzylamino)benzenethiol as precursor for benzothiazoles"

"4-(benzylamino)benzenethiol as intermediate for advanced organic scaffolds"

"4-(benzylamino)benzenethiol metal-organic framework ligand"

"organocatalytic applications of 4-(benzylamino)benzenethiol"

"novel materials from 4-(benzylamino)benzenethiol"

While general synthesis methods for heterocyclic scaffolds like phenothiazines and benzothiazoles are well-documented, they typically involve precursors such as 2-aminobenzenethiol or its simple substituted derivatives. wikipedia.orgwikipedia.orgmdpi.comnih.gov For instance, the synthesis of phenothiazines can be achieved through the reaction of diphenylamine (B1679370) with sulfur or the cyclization of 2-substituted diphenyl sulfides. wikipedia.org Similarly, benzothiazoles are commonly prepared by condensing 2-mercaptoaniline with reagents like acid chlorides or aldehydes. wikipedia.orgmdpi.com

However, no specific literature could be located that describes the use of 4-(benzylamino)benzenethiol as a starting material or intermediate for these or any of the other applications listed in the user's outline, including its use in complex organic scaffolds, as a ligand precursor for Metal-Organic Frameworks (MOFs), in organocatalysis, or its integration into novel materials.

Due to the strict requirement for scientifically accurate, source-based content and the lack of available data for "this compound" within the specified non-biological contexts, it is not possible to construct the requested article. Generating content would require speculation and extrapolation from related but distinct chemical entities, which would violate the core principles of scientific accuracy.

Applications in Chemical Synthesis and Materials Science Non Biological Contexts

Integration into Novel Materials and Functional Systems

Surface Functionalization and Self-Assembled Monolayers (SAMs)

The unique molecular structure of 4-(benzylamino)benzenethiol, featuring a thiol group at one end and a benzylamino group at the other, makes it a candidate for the surface functionalization of noble metals, particularly gold. The thiol group serves as a robust anchor for chemisorption onto the gold surface, a well-established method for forming highly ordered, self-assembled monolayers (SAMs). uh.edursc.org The formation of SAMs is a spontaneous process where the sulfur atom of the thiol group loses a hydrogen atom and forms a strong gold-sulfur bond. nih.gov

The insertion of a methylene (B1212753) spacer between the phenyl group and the sulfur atom, as seen in benzenemethanethiol, has been shown to significantly affect the structure and thermal stability of SAMs. nih.gov In 4-(benzylamino)benzenethiol, the absence of such a spacer means the phenyl ring is directly attached to the sulfur, which can influence the tilt angle of the molecule with respect to the surface. The presence of the bulky benzylamino group would also play a crucial role in the packing density and final architecture of the monolayer.

The stability of SAMs is a critical factor for their practical applications. Studies on related aromatic thiols have explored their thermal stability, revealing that the nature of the head group and the intermolecular forces are key determinants. For instance, the presence of amide groups within the alkyl chains of thiols has been shown to increase the stability of SAMs through interchain hydrogen bonding. harvard.edu Similarly, the amino group in 4-(benzylamino)benzenethiol could participate in hydrogen bonding, potentially enhancing the thermal and chemical stability of the resulting monolayer.

Table 1: Comparison of Structural Features of Aromatic Thiols for SAM Formation

| Feature | Benzenethiol (B1682325) nih.gov | Benzenemethanethiol nih.gov | 4-(Benzylamino)benzenethiol |

|---|---|---|---|

| Surface Bonding | Direct Ar-S-Au | Ar-CH2-S-Au | Direct Ar-S-Au |

| Intermolecular Interactions | π-π stacking | π-π stacking, van der Waals | π-π stacking, Hydrogen bonding (N-H) |

| Expected SAM Structure | Disordered phases | Well-ordered phases | Potentially ordered due to H-bonding |

| Key Influencing Group | Phenyl ring | Methylene spacer, Phenyl ring | Benzylamino group |

This table is generated based on inferences from existing literature on related compounds.

Polymer Chemistry Applications (e.g., as a monomer, cross-linking agent)

The bifunctional nature of 4-(benzylamino)benzenethiol;hydrochloride, possessing both a reactive thiol group and a secondary amine, suggests its potential utility in various aspects of polymer chemistry. These functional groups open avenues for its use as a monomer, a chain transfer agent, or a cross-linking agent in the synthesis of novel polymers.

The presence of the thiol group allows the molecule to act as a chain transfer agent in free radical polymerizations, controlling molecular weight and polymer architecture. Furthermore, aromatic thiols have been investigated as photoinitiators for acrylate (B77674) and thiol-ene coupling polymerizations. acs.org The efficiency of photoinitiation is often enhanced by electron-donating or withdrawing substituents on the aromatic ring. acs.org The benzylamino group in 4-(benzylamino)benzenethiol would likely influence its photoinitiation capabilities.

As a monomer, 4-(benzylamino)benzenethiol could be incorporated into polymer backbones through various polymerization techniques. For instance, the thiol group can participate in thiol-ene "click" reactions, a highly efficient and versatile method for polymer synthesis and modification. The amino group also offers a reactive site for polymerization. A study on the polymerization of a related compound, N-(4-N´-(benzylamino-carbonyl)phenyl)maleimide, demonstrates that a benzylamino moiety can be a key component of a monomer used in radical polymerization to create thermally stable polymers. researchgate.net

The ability of 4-(benzylamino)benzenethiol to act as a cross-linking agent is another significant potential application. Cross-linking is crucial for modifying the mechanical and thermal properties of polymers. Thiol-containing molecules are widely used as cross-linkers. nih.gov Given that 4-(benzylamino)benzenethiol has two reactive sites, it could potentially form cross-links between polymer chains, enhancing their rigidity and stability. The combination of a thiol and an amine group in one molecule allows for dual reactivity, enabling the formation of complex polymer networks. iris-biotech.de

Table 2: Potential Polymer Chemistry Applications of 4-(Benzylamino)benzenethiol

| Application | Reactive Group(s) | Polymerization/Reaction Type | Potential Outcome |

|---|---|---|---|

| Monomer | Thiol, Amine | Thiol-ene polymerization, Step-growth polymerization | Incorporation into polymer backbone, synthesis of novel polymers |

| Cross-linking Agent | Thiol, Amine | Vulcanization, Thiol-ene coupling, Amine-based cross-linking | Enhanced mechanical and thermal properties of polymers |

| Photoinitiator | Aromatic Thiol | Radical polymerization, Thiol-ene coupling | Initiation of polymerization upon UV/visible light exposure |

| Chain Transfer Agent | Thiol | Radical polymerization | Control of molecular weight and polymer architecture |

This table outlines potential applications based on the functional groups of the compound and established principles in polymer chemistry.

Optoelectronic Materials

The combination of an aromatic system, a thiol group, and an amino group in this compound suggests its potential for applications in optoelectronic materials. Aromatic amines and thiols are classes of compounds known to possess interesting electronic and optical properties, making them components in the design of organic semiconductors, light-emitting diodes, and solar cells.

The electronic properties of such molecules are largely governed by the nature of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the energy gap between them. The presence of both an electron-donating amino group and a thiol group attached to the benzene (B151609) ring can significantly influence these energy levels. This can lead to interesting charge-transfer characteristics, which are fundamental to the operation of many optoelectronic devices. rsc.orgmdpi.com

Thiol-amine co-solvents have been utilized in the synthesis of thin films for optoelectronic applications, such as zinc telluride (ZnTe) thin films for solar cells and photodetectors. arxiv.org This highlights the compatibility of the thiol and amine functionalities in processing routes for optoelectronic materials. While not a direct application of 4-(benzylamino)benzenethiol as the active material, it underscores the relevance of this chemical combination in the field.

Furthermore, benzenethiol derivatives have been used to modify the interface between the perovskite and the hole-transporting material in perovskite solar cells. rsc.org This modification can improve charge transfer and enhance the efficiency and stability of the solar cells. rsc.org The specific substituents on the benzenethiol play a crucial role in tuning the electronic properties at the interface. The benzylamino group in 4-(benzylamino)benzenethiol could potentially offer a unique combination of electronic and steric effects if used in a similar interfacial modification strategy. The interaction between the thiol and aromatic rings (S-H/π interactions) can also play a role in the molecular organization and electronic properties of materials incorporating this compound. acs.orgnih.gov

Table 3: Potential Optoelectronic Roles of 4-(Benzylamino)benzenethiol System

| Role | Relevant Functional Groups | Underlying Principle | Potential Application |

|---|---|---|---|

| Charge-Transfer Material | Aromatic Amine, Thiol, Benzene Ring | Intramolecular or intermolecular charge transfer upon photoexcitation | Active layer in organic solar cells or photodetectors |

| Interfacial Modifier | Benzenethiol | Tuning of energy levels and passivation of defects at material interfaces | Enhanced efficiency and stability in perovskite solar cells |

| Component in Synthesis | Thiol, Amine | Solvent or ligand in the formation of semiconductor thin films | Facilitating the solution-based processing of optoelectronic materials |

This table speculates on potential roles based on the properties of the constituent chemical moieties and their known applications in optoelectronics.

Future Directions and Emerging Research Avenues for 4 Benzylamino Benzenethiol;hydrochloride

Development of Novel and Sustainable Synthetic Pathways

The future synthesis of 4-(benzylamino)benzenethiol;hydrochloride will likely move away from traditional, multi-step procedures towards more elegant and sustainable methodologies. Key areas of development could include:

Green Catalysis in N-Alkylation: The N-benzylation of the parent aminothiophenol is a crucial step. Future research could focus on employing green catalysts, such as those derived from readily available, non-toxic materials. For instance, Kinnow peel powder has been demonstrated as a green catalyst for the synthesis of N-Benzylideneaniline, achieving high yields in short reaction times under mild conditions. nih.gov This approach, if adapted, could significantly reduce the environmental footprint of the synthesis.

Flow Chemistry for Enhanced Control and Safety: Continuous flow synthesis offers superior control over reaction parameters, leading to higher yields and purity. For a related compound, N-benzylhydroxylamine hydrochloride, a continuous flow process was developed that shortened reaction times and improved safety. rsc.org Applying flow chemistry to the synthesis of this compound could streamline its production, making it more efficient and scalable.

Innovative C-S Bond Formation Strategies: The formation of the carbon-sulfur bond is another key synthetic consideration. Recent advances in C-S bond formation include transition metal-free methods and the use of visible light photoredox catalysis. researchgate.netacs.org Exploring these modern techniques for the synthesis of the thiophenol precursor could lead to more sustainable and atom-economical routes. For example, water-promoted C-S bond formation reactions have been shown to be highly efficient and practical, often proceeding at room temperature without the need for metal catalysts or organic solvents. nih.gov

| Synthetic Strategy | Potential Advantages | Relevant Research Area |

| Green Catalysis | Reduced waste, use of renewable resources, milder reaction conditions. | N-benzylation of anilines. nih.govresearchgate.net |

| Flow Chemistry | Improved safety, scalability, and process control. | Synthesis of functionalized aromatic compounds. rsc.org |

| Modern C-S Coupling | Metal-free conditions, use of visible light, improved atom economy. | Synthesis of thiophenols. researchgate.netacs.orgnih.gov |

Table 1: Potential Sustainable Synthetic Strategies for this compound and its Precursors

Exploration of Undiscovered Reactivity Modes and Selective Transformations

The bifunctional nature of this compound opens the door to a wide array of chemical transformations. Future research should aim to uncover novel reactivity patterns and develop highly selective reactions.

Selective Thiol Transformations: The thiol group is a versatile handle for a variety of reactions. Future work could explore selective S-arylations to form diaryl sulfides, a reaction that has been achieved with high selectivity using specific diaryliodonium salts. rsc.org Additionally, visible-light-promoted coupling of thiols with alkenes could be investigated to synthesize more complex sulfur-containing molecules. acs.orgnih.gov The self-coupling of aromatic thiols to form disulfides under catalyst-free, light-promoted conditions is another area ripe for exploration. acs.org

C-N Bond Activation in the Benzylamine (B48309) Moiety: The benzylamine group is not merely a passive spectator. Recent research has demonstrated the activation of the C-N bond in benzylamines using nickel catalysis, enabling their use as benzyl (B1604629) electrophiles in Heck-type reactions. nih.govacs.orgacs.org Applying this strategy to this compound could unlock novel pathways for carbon-carbon bond formation, significantly expanding its synthetic utility. The dissociation energy of the C-N bond in benzylamine has been determined to be approximately 59 ± 4 kcal/mole, providing a thermodynamic basis for these transformations. royalsocietypublishing.org

Advanced Spectroscopic and Computational Methodologies for Enhanced Understanding

A deeper understanding of the structural, electronic, and reactive properties of this compound will be crucial for its rational design and application.

In-depth Spectroscopic Analysis: While standard techniques like NMR and IR are essential, advanced spectroscopic methods could provide unprecedented insights. For instance, detailed studies of its mass spectrometric fragmentation patterns could help elucidate its structure and reactivity.

Computational Chemistry and Molecular Modeling: Density Functional Theory (DFT) calculations are powerful tools for predicting molecular properties. DFT studies could be employed to investigate the electronic structure, bond energies, and reactivity of this compound. researchgate.netmdpi.comresearchgate.netsapub.orgnih.gov Such computational analyses have been successfully used to study the properties of thiophene (B33073) derivatives and their potential as corrosion inhibitors. researchgate.netsapub.org Molecular modeling could also be used to predict the interactions of this molecule with surfaces or other molecules, guiding the development of new materials. researchgate.netnih.gov

| Parameter | Computational Method | Potential Insights |

| Molecular Geometry | DFT Optimization | Bond lengths, bond angles, and dihedral angles. |

| Electronic Properties | HOMO-LUMO calculations | Ionization potential, electron affinity, and chemical reactivity. sapub.org |

| Reaction Mechanisms | Transition State Searching | Activation energies and reaction pathways. |

| Surface Interactions | Molecular Dynamics | Adsorption behavior on metal surfaces for corrosion inhibition. tandfonline.com |

Table 2: Application of Computational Methods for a Deeper Understanding of this compound

Expansion into New Non-Biological Material Applications with Tunable Properties

The unique combination of functional groups in this compound makes it a promising building block for a variety of non-biological materials.

Corrosion Inhibitors: Aminothiophenols are known to be effective corrosion inhibitors for metals like mild steel in acidic environments. tandfonline.comresearchgate.net The nitrogen and sulfur atoms can coordinate with the metal surface, forming a protective film. Future research could focus on evaluating the performance of this compound as a corrosion inhibitor, potentially offering enhanced protection due to the presence of the benzylamine group. The development of sustainable and effective corrosion inhibitors is an active area of research. mdpi.commdpi.comresearchgate.net

Antioxidant Polymers: Phenolic and amino-functionalized compounds are excellent radical scavengers. There is a growing interest in developing polymers with intrinsic antioxidant properties for applications ranging from food packaging to advanced materials. sigmaaldrich.commdpi.commdpi.comnih.gov The this compound monomer could be polymerized or grafted onto other polymer backbones to create novel antioxidant materials. Microwave-assisted synthesis has been shown to produce functionalized polyaniline nanostructures with advanced antioxidant properties. acs.org

Interdisciplinary Connections within Pure Chemical Sciences and Engineering

The full potential of this compound can only be realized through interdisciplinary collaboration.

Organic Synthesis and Materials Science: The development of new synthetic methods for this compound will directly impact its availability for materials science applications. cas.cz The design of new materials with specific properties will, in turn, drive the need for more efficient and selective synthetic routes. birmingham.ac.ukox.ac.uk

Chemistry and Chemical Engineering: The scale-up of the synthesis of this compound from the lab bench to industrial production will require the expertise of chemical engineers. quora.com They can optimize reaction conditions, design efficient reactor systems, and ensure the process is safe and economically viable.

Experimental and Computational Chemistry: A synergistic approach combining experimental studies and computational modeling will be essential for a comprehensive understanding of this molecule. Computational predictions can guide experimental design, while experimental results can validate and refine computational models.

Q & A

Q. Q1. What are the recommended synthetic routes for 4-(Benzylamino)benzenethiol; hydrochloride, and how can purity be optimized?

- Methodology :

- Synthesis via Nucleophilic Substitution : React 4-aminobenzenethiol with benzyl chloride in anhydrous ethanol under nitrogen, followed by HCl gas for hydrochloride formation. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .

- Purification : Recrystallize from ethanol/water (1:3 v/v) to achieve >95% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

- Yield Optimization : Maintain stoichiometric excess of benzyl chloride (1.2 eq) and reaction temperature at 60°C for 6 hours .

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use -NMR (DMSO-d6) to confirm benzyl group integration (δ 4.3 ppm, singlet for -CH2-) and thiol proton (δ 3.1 ppm, broad). -NMR should show peaks at 140 ppm (C-S) and 128–135 ppm (aromatic carbons) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+ at m/z 247.1 .

- Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.3% of theoretical values .

Q. Q3. What safety protocols are essential when handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and sealed goggles. Use fume hoods for synthesis .

- First Aid : For skin contact, wash immediately with soap/water for 15 minutes. For eye exposure, irrigate with saline for 10–15 minutes .

- Storage : Store at −20°C in airtight, light-resistant containers under nitrogen to prevent thiol oxidation .

Advanced Research Questions

Q. Q4. How can the stability of 4-(Benzylamino)benzenethiol; hydrochloride be assessed under varying pH and temperature conditions?

- Methodology :

- pH Stability : Prepare solutions in buffers (pH 2–12) and monitor degradation via UV-Vis (λ = 280 nm) over 24 hours. Thiol oxidation is significant above pH 8 .

- Thermal Stability : Use TGA/DSC to identify decomposition onset (~225°C). Store samples at 4°C, 25°C, and 40°C; analyze monthly by HPLC .

- Light Sensitivity : Expose to UV light (254 nm) and quantify degradation products (e.g., disulfides) via LC-MS .

Q. Q5. What experimental designs resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

- Methodology :

- Dose-Response Curves : Test 0.1–100 µM concentrations in triplicate using enzymatic assays (e.g., acetylcholinesterase inhibition with Ellman’s reagent). Include positive controls (e.g., galantamine) .

- Binding Studies : Perform SPR or ITC to measure binding affinity (Kd) to target proteins. Compare with literature values .

- Cell-Based Assays : Use HEK293 or primary cells to validate activity in physiological conditions. Address discrepancies by controlling redox state (e.g., add glutathione) .

Q. Q6. How can electrochemical methods elucidate the compound’s corrosion inhibition mechanisms?

- Methodology :

- Polarization Curves : Test in 1 M HCl on carbon steel. Calculate inhibition efficiency (%IE) from corrosion current density (icorr) reduction .

- EIS : Measure charge transfer resistance (Rct) to assess adsorption behavior. Fit data to Langmuir isotherm for adsorption free energy (ΔG°ads) .

- Surface Analysis : Use SEM/EDS to confirm inhibitor film formation. Correlate with molecular modeling (DFT) to identify active adsorption sites (e.g., thiol group) .